molecular formula C3H7BrN4O2 B15196360 2-(2-Bromoethyl)-1-nitroguanidine CAS No. 6266-36-0

2-(2-Bromoethyl)-1-nitroguanidine

Cat. No.: B15196360
CAS No.: 6266-36-0
M. Wt: 211.02 g/mol
InChI Key: PSCNIDRSTKFGCP-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-nitroguanidine is a nitroguanidine derivative characterized by a bromoethyl substituent at the guanidine moiety. Its structure combines a reactive bromoethyl group (a leaving group) with a nitroguanidine backbone, enabling nucleophilic substitution reactions and participation in heterocyclic syntheses.

Properties

CAS No.

6266-36-0

Molecular Formula

C3H7BrN4O2

Molecular Weight

211.02 g/mol

IUPAC Name

2-(2-bromoethyl)-1-nitroguanidine

InChI

InChI=1S/C3H7BrN4O2/c4-1-2-6-3(5)7-8(9)10/h1-2H2,(H3,5,6,7)

InChI Key

PSCNIDRSTKFGCP-UHFFFAOYSA-N

Canonical SMILES

C(CBr)N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 36872 involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multi-step reactions, including condensation, cyclization, and purification processes.

Industrial Production Methods

In industrial settings, the production of NSC 36872 is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

NSC 36872 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of NSC 36872 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of NSC 36872 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.

Scientific Research Applications

NSC 36872 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: NSC 36872 is used in biological assays and experiments to study its effects on cellular processes and pathways.

    Medicine: This compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: NSC 36872 is used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of NSC 36872 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate various biochemical processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which NSC 36872 is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

  • 1-(2-Bromoethyl)-4-nitrobenzene :
    This nitroaromatic compound, synthesized via nitration of phenyl ethyl bromide (using a nitrating mixture), shares the 2-bromoethyl functional group with 2-(2-Bromoethyl)-1-nitroguanidine. However, the nitro group is attached to a benzene ring rather than a guanidine moiety. This structural difference significantly alters reactivity:

    • Reactivity : The nitrobenzene derivative undergoes sulfonation with sodium sulfite to form sodium 2-(4-nitrophenyl)ethanesulfonate, leveraging the electron-withdrawing nitro group to activate the benzene ring for electrophilic substitution. In contrast, the nitroguanidine group in this compound enhances nucleophilic substitution at the bromoethyl site due to the electron-deficient guanidine nitrogen .
    • Applications : Nitrobenzene derivatives are often intermediates in pharmaceutical synthesis (e.g., naratriptan hydrochloride), whereas nitroguanidines are more commonly linked to agrochemicals and explosives .
  • 2-[2-(N-Phthalimido)ethyl]pyrimidines (e.g., Compounds 7a–d) :
    These pyrimidine derivatives, synthesized by reacting bromoethyl-phthalimide intermediates with pyrimidine precursors, highlight the utility of bromoethyl groups in constructing nitrogen-containing heterocycles. Key comparisons include:

    • Synthetic Conditions : Both this compound and 2-[2-(N-phthalimido)ethyl]pyrimidines employ polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate alkylation. However, the latter requires phthalimide protection to direct reactivity, whereas the former’s nitroguanidine group inherently stabilizes transition states during substitution .
    • Yield Trends : Pyrimidine derivatives achieve moderate yields (62–71%), suggesting competing side reactions. Similar challenges may arise with this compound due to the bromoethyl group’s propensity for elimination under basic conditions .

Comparative Data Table

Compound Functional Groups Key Reaction Conditions Yield (%) Applications
This compound Nitroguanidine, bromoethyl Base-mediated alkylation (inferred) N/A Agrochemical precursors, explosives
1-(2-Bromoethyl)-4-nitrobenzene Nitrobenzene, bromoethyl Nitrating mixture, H₂O/Na₂SO₃ N/A Pharmaceutical intermediates
2-[2-(N-Phthalimido)ethyl]pyrimidines Pyrimidine, phthalimidoethyl DMF, K₂CO₃, 80–100°C 62–71 Heterocyclic drug discovery

Reactivity and Stability Insights

  • Bromoethyl Group Stability : In this compound, the bromoethyl group is susceptible to hydrolysis or elimination under prolonged heating or strong bases, analogous to 1-(2-bromoethyl)-4-nitrobenzene .
  • Nitroguanidine vs. Nitrobenzene : The nitroguanidine group’s resonance stabilization and hydrogen-bonding capacity distinguish it from nitrobenzene derivatives, enabling unique interactions in catalytic or biological systems.

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